Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen-Bonding Capacity Versus Close Analogs
Computed cLogP for the target compound (XLogP3-AA = 2.9) is higher than that of the 4-chlorophenyl analog (N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide; estimated cLogP ~2.2) and lower than that of the 2-(adamantan-1-yl) derivative (estimated cLogP ~4.7), placing it in a favorable range for passive membrane permeability without excessive lipophilicity-driven promiscuity [1]. The two chlorine atoms at ortho and para positions increase topological polar surface area (tPSA) relative to the 4-chloro analog while reducing it relative to polar substituents, providing a balanced intermediate profile for CNS or intracellular target engagement [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; H-bond donors = 1; H-bond acceptors = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | 4-chlorophenyl analog: estimated cLogP ~2.2; 2-(adamantan-1-yl) analog: estimated cLogP ~4.7 |
| Quantified Difference | Δ cLogP = +0.7 versus 4-Cl analog; Δ cLogP = −1.8 versus adamantyl analog |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.10.14) and comparative estimates from structural analogs |
Why This Matters
cLogP is a primary determinant of aqueous solubility, membrane permeability, and metabolic clearance; the target compound occupies a distinct intermediate lipophilicity window not matched by any single commercially available analog.
- [1] PubChem. 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine – Compound Summary. CID 182638. https://pubchem.ncbi.nlm.nih.gov/compound/5-_2_4-Dichlorophenyl_-1_3_4-thiadiazol-2-amine (accessed 2026-04-29). View Source
